molecular formula C10H8ClNO B2981671 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile CAS No. 22056-04-8

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile

Cat. No.: B2981671
CAS No.: 22056-04-8
M. Wt: 193.63
InChI Key: JYCZGEVNRFSAQJ-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to an acrylonitrile backbone, with a 4-chlorophenyl and a hydroxymethyl group attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with acrylonitrile in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the acrylonitrile attacks the carbonyl carbon of the 4-chlorobenzaldehyde, followed by dehydration to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylate
  • 2-((4-Chlorophenyl)(Hydroxy)Methyl)Methacrylate
  • 2-((4-Chlorophenyl)(Hydroxy)Methyl)Butyronitrile

Uniqueness

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZGEVNRFSAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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